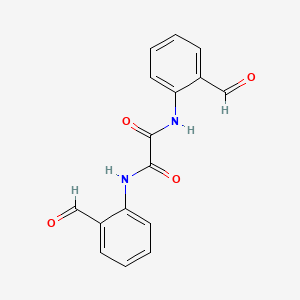![molecular formula C19H10N2O3 B14754226 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione CAS No. 2306-36-7](/img/structure/B14754226.png)
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione is a fascinating compound belonging to the class of perimidines. Perimidines are versatile scaffolds and a fascinating class of nitrogen-containing heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . The unique structure of this compound, which includes both π-excessive and π-deficient arrangements, makes it an interesting subject for scientific research .
準備方法
The synthesis of 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione typically involves the reaction of 1,8-diaminonaphthalene with various carbonyl compounds. One common method is the condensation reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides of substituted phenylacetic acids under microwave irradiation . This method leads to good yields in short reaction times and is preferable due to its efficiency . Other synthetic techniques include conventional heating, stirring, grinding, microwave (MW), and ultrasound radiation with their unique advantages and limitations .
化学反応の分析
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s electronic properties allow it to participate in both electrophilic and nucleophilic reactions . Common reagents used in these reactions include iminoester hydrochlorides, carbonyl compounds, and various catalysts such as ionic liquids, acids, metals, and nanocatalysts . Major products formed from these reactions include various substituted perimidines and their derivatives .
科学的研究の応用
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione has a wide range of scientific research applications. In chemistry, it is used as a dye intermediate and coloring agent in fibers and plastic synthesis . In biology and medicine, perimidine derivatives have been studied for their potential as DNA-intercalating antitumoral agents, antiulcer agents, and neurotropic preparations . The compound’s ability to form complexes with metals and interact with different proteins makes it valuable in drug discovery and polymer chemistry . Additionally, it has applications in the dye industry and as a catalyst in organic synthesis .
作用機序
The mechanism of action of 1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to transfer electron density to the naphthalene ring from the fused heterocyclic ring, increasing the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions . This interaction is responsible for its role in various industries, including medicine and agriculture chemistry .
類似化合物との比較
1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione can be compared with other similar compounds such as naphtho[1,2-e][1,3]oxazines and pyrrolo[1,2-a]perimidines . These compounds share similar structural features but differ in their specific applications and chemical properties. For example, naphtho[1,2-e][1,3]oxazines are known for their anti-inflammatory activities, while pyrrolo[1,2-a]perimidines are used in the synthesis of various fibers and as additives to liquid crystal displays . The unique electronic properties of this compound make it particularly valuable in the dye industry and as a catalyst in organic synthesis .
特性
CAS番号 |
2306-36-7 |
|---|---|
分子式 |
C19H10N2O3 |
分子量 |
314.3 g/mol |
IUPAC名 |
3-hydroxy-18,20-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,11,13(21),14,16-nonaene-10,19-dione |
InChI |
InChI=1S/C19H10N2O3/c22-17-10-5-1-2-6-11(10)18(23)15-12(17)8-9-4-3-7-13-14(9)16(15)21-19(24)20-13/h1-8,23H,(H,20,21,24) |
InChIキー |
KGJBDYHTRWTBCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC4=C5C3=NC(=O)NC5=CC=C4)C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
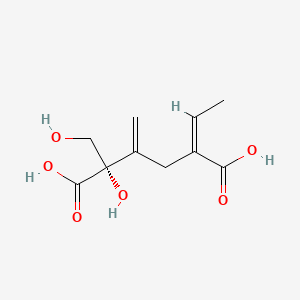
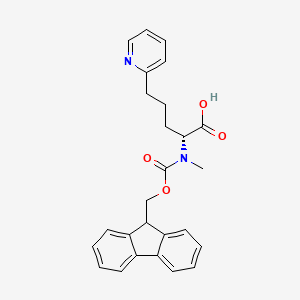
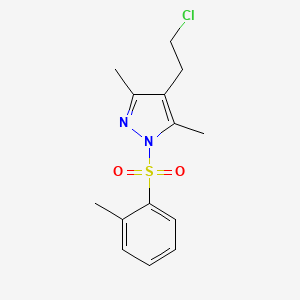
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)
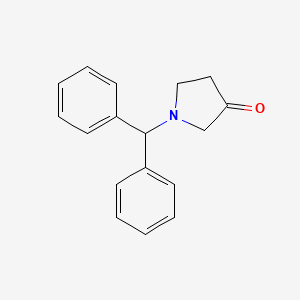
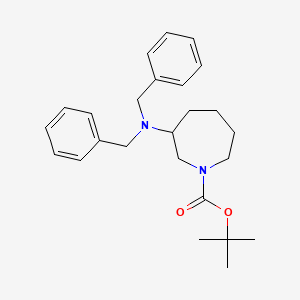
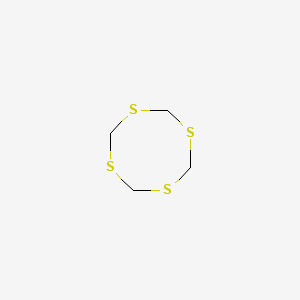
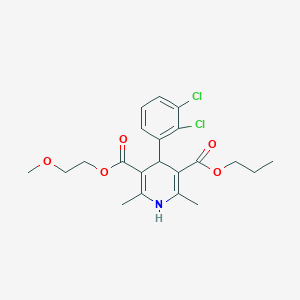
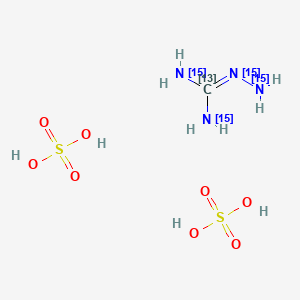
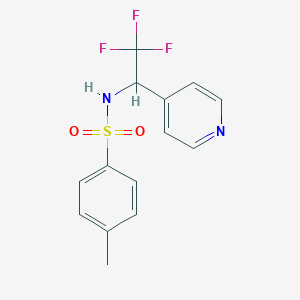
![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
